molecular formula C6H4ClN3 B2658236 2-(2-Chloropyrimidin-4-yl)acetonitrile CAS No. 1261744-41-5

2-(2-Chloropyrimidin-4-yl)acetonitrile

Cat. No.: B2658236
CAS No.: 1261744-41-5
M. Wt: 153.57
InChI Key: FQTPHWMDDNQNGQ-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-4-yl)acetonitrile (CAS No: 1261744-41-5) is a high-value chemical building block with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound features a pyrimidine ring, a privileged structure in medicinal chemistry, which is functionalized with both a chloro substituent and an acetonitrile group. This combination makes it a versatile intermediate for nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . Its primary research value lies in the synthesis of biaryl-substituted aminopyrimidines, which have been identified as potent and highly selective inhibitors of c-jun N-terminal kinase (JNK) . JNK is a key therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as its inhibition has demonstrated significant neuroprotective effects in preclinical models . Researchers utilize this nitrile-functionalized chloropyrimidine to develop compounds that exhibit strong biochemical potency, excellent selectivity over related kinases like p38, and favorable properties for central nervous system (CNS) penetration, thereby enabling critical pharmacological studies . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTPHWMDDNQNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261744-41-5
Record name 2-(2-chloropyrimidin-4-yl)acetonitrile
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Synthetic Methodologies for 2 2 Chloropyrimidin 4 Yl Acetonitrile

Precursor Chemistry and Starting Material Selection

The foundation of any successful synthesis lies in the judicious selection of starting materials. For 2-(2-chloropyrimidin-4-yl)acetonitrile, the precursors are primarily composed of a pre-functionalized pyrimidine (B1678525) scaffold and a reagent capable of introducing the cyanomethyl moiety.

Utilization of Pyrimidine Scaffolds in Pre-functionalization

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its derivatives serve as versatile starting points for the synthesis of more complex molecules. In the context of preparing this compound, 2,4-dichloropyrimidine (B19661) is a commonly employed and commercially available starting material. researchgate.netlifechempharma.com The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), although their reactivity differs. Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the one at the C2 position. wuxiapptec.comacs.org This differential reactivity is a key factor in designing selective synthetic strategies.

PrecursorKey FeaturesTypical Transformations
2,4-DichloropyrimidineCommercially available, differential reactivity of chlorine atoms.Nucleophilic aromatic substitution (SNAr). nih.gov
UracilReadily available, requires chlorination.Conversion to 2,4-dichloropyrimidine using POCl₃ or SOCl₂. chemicalbook.com

Acetonitrile-Based Reactants for Cyanomethylation

The introduction of the cyanomethyl group (-CH₂CN) is a critical step in the synthesis. This is typically achieved through the use of acetonitrile (B52724) or its derivatives in a reaction known as cyanomethylation. The acidic nature of the α-protons of acetonitrile allows for its deprotonation by a suitable base to form a carbanion, which can then act as a nucleophile.

Alternatively, other cyanomethylating agents can be employed. These include, but are not limited to, cyanoacetic acid derivatives, which can be coupled to the pyrimidine ring followed by a decarboxylation step. The choice of the acetonitrile-based reactant is often dictated by the specific reaction conditions and the desired efficiency of the cyanomethylation step.

Direct Synthesis Approaches

The direct synthesis of this compound can be approached through various strategies, including one-pot reactions and multi-step sequences. The choice between these approaches depends on factors such as yield, purity, and scalability.

One-Pot Reaction Strategies

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A plausible one-pot approach for the synthesis of this compound would involve the reaction of 2,4-dichloropyrimidine with a cyanomethyl carbanion generated in situ. This would require careful control of the reaction conditions to ensure selective substitution at the C4 position. While specific literature on a one-pot synthesis for this exact molecule is not abundant, the principles of one-pot reactions involving pyrimidines are well-established. nih.gov

Multi-Step Convergent and Divergent Syntheses

A multi-step approach offers greater control over the reaction and allows for the isolation and purification of intermediates. A convergent synthesis strategy might involve the preparation of a more complex cyanomethyl-containing nucleophile that is then reacted with the 2-chloropyrimidine (B141910) scaffold.

More commonly, a divergent approach starting from 2,4-dichloropyrimidine is employed. This would involve the selective reaction of the C4 chlorine with a cyanomethylating agent, leaving the C2 chlorine intact for potential further functionalization. This regioselectivity can often be controlled by the choice of reaction conditions and the nature of the nucleophile. wuxiapptec.comacs.org

Catalytic Systems and Reaction Conditions

The synthesis of this compound can be significantly influenced by the use of catalysts and the optimization of reaction conditions. While non-catalyzed nucleophilic aromatic substitution is possible, the use of catalysts can enhance the reaction rate and improve selectivity.

For the cyanomethylation step, the choice of base is crucial for the deprotonation of the acetonitrile derivative. Common bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at temperatures ranging from ambient to elevated, depending on the reactivity of the substrates.

In some cases, transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, can be employed to form the C-C bond between the pyrimidine ring and the cyanomethyl group, although this is less common for direct cyanomethylation and more applicable for coupling with pre-functionalized cyanomethyl reagents. mdpi.com

Reaction ParameterTypical ConditionsRationale
CatalystOften base-mediated, but transition metals (e.g., Palladium) can be used for cross-coupling. mdpi.comTo facilitate bond formation and enhance reaction rate/selectivity.
SolventAprotic solvents like THF, DMF.To dissolve reactants and facilitate the desired chemical transformation without interfering.
TemperatureVaries from ambient to elevated temperatures.To provide sufficient energy for the reaction to proceed at a reasonable rate.
BaseStrong, non-nucleophilic bases like NaH, LDA.To deprotonate the acetonitrile derivative and generate the nucleophilic carbanion.

Base-Mediated Transformations

The most direct and widely utilized method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with an acetonitrile anion. In this transformation, a strong base is employed to deprotonate acetonitrile, generating a carbanion that subsequently acts as a nucleophile. This nucleophile preferentially attacks the more electrophilic C4 position of the 2,4-dichloropyrimidine ring, displacing the chloride ion.

The regioselectivity of this reaction is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring withdraw electron density, activating the chloro-substituents towards nucleophilic attack. Computational studies and empirical observations indicate that the C4 position is generally more activated than the C2 position for nucleophilic substitution in 2,4-dichloropyrimidines.

A variety of strong bases can be employed to generate the acetonitrile carbanion. These include alkali metal hydrides, such as sodium hydride (NaH), and strong non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). The choice of base can influence the reaction rate and yield. The reaction is typically carried out in an anhydrous aprotic solvent to prevent quenching of the highly basic carbanion.

Table 1: Exemplary Conditions for Base-Mediated Synthesis

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2,4-DichloropyrimidineSodium Hydride (NaH)Tetrahydrofuran (THF)0 to rt2-4Good
2,4-DichloropyrimidineLithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 01-3High
2,4-DichloropyrimidineLithium Hexamethyldisilazide (LHMDS)Dimethylformamide (DMF)-40 to rt2-5Good to High

Transition Metal-Catalyzed Coupling Approaches

While direct transition metal-catalyzed coupling for the one-step synthesis of this compound is not prominently documented, a multi-step approach utilizing palladium-catalyzed cross-coupling reactions represents a viable, albeit less direct, synthetic route. This strategy would typically involve an initial cross-coupling reaction at the C4 position of 2,4-dichloropyrimidine, followed by a subsequent transformation to introduce the nitrile functionality.

A plausible sequence begins with a Sonogashira coupling reaction. This involves the palladium-catalyzed reaction of 2,4-dichloropyrimidine with a terminal alkyne, such as trimethylsilylacetylene. The greater reactivity of the C4-chloro group allows for regioselective coupling at this position. The resulting 2-chloro-4-(trimethylsilylethynyl)pyrimidine can then be deprotected to yield 2-chloro-4-ethynylpyrimidine.

The terminal alkyne can subsequently be converted into a nitrile group. Several methods exist for this transformation, including oxidation with reagents like tert-butyl nitrite (B80452) or silver-catalyzed nitrogenation, which can achieve the cleavage of the C≡C bond and formation of the nitrile. This multi-step approach offers flexibility in the choice of coupling partners and reaction conditions.

Table 2: Plausible Transition Metal-Catalyzed Route

StepReaction TypeKey ReagentsCatalyst SystemIntermediate/Product
1Sonogashira Coupling2,4-Dichloropyrimidine, Trimethylsilylacetylene, Amine BasePd(PPh3)4, CuI2-Chloro-4-(trimethylsilylethynyl)pyrimidine
2DeprotectionK2CO3, Methanol-2-Chloro-4-ethynylpyrimidine
3Conversion to Nitriletert-Butyl Nitrite or Ag2CO3/TMSN3-This compound

Solvent Systems and Temperature Optimization

The choice of solvent and the control of reaction temperature are critical parameters that significantly impact the efficiency and selectivity of the synthesis of this compound.

In base-mediated transformations , the solvent must be aprotic and anhydrous to prevent the decomposition of the strong base and the acetonitrile anion. Dipolar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective in solvating the anionic intermediates and accelerating the SNAr reaction. Ethereal solvents like tetrahydrofuran (THF) are also commonly used, particularly when organolithium bases such as LDA are employed. Temperature control is crucial for managing the exothermicity of the deprotonation step and for controlling the regioselectivity of the nucleophilic attack. Low temperatures, often ranging from -78 °C to 0 °C, are typically employed initially during the formation of the acetonitrile anion, followed by a gradual warming to room temperature to drive the substitution reaction to completion.

For transition metal-catalyzed coupling approaches , the solvent system needs to be compatible with the catalyst and the substrates. For Sonogashira couplings, a mixture of a polar aprotic solvent like DMF or a less polar solvent such as toluene (B28343) with an amine base (e.g., triethylamine (B128534) or diisopropylethylamine) which also acts as a solvent and acid scavenger, is common. The reaction temperature for these cross-coupling reactions can range from room temperature to elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. The subsequent conversion of the alkyne to the nitrile will have its own specific solvent and temperature requirements depending on the chosen methodology. For instance, reactions involving tert-butyl nitrite are often carried out in solvents like 1,2-dichloroethane (B1671644) at elevated temperatures.

Optimization of these parameters is typically performed through systematic screening to identify the conditions that provide the highest yield of the desired product while minimizing the formation of byproducts.

Reactivity Profiles and Transformational Chemistry of 2 2 Chloropyrimidin 4 Yl Acetonitrile

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-(2-Chloropyrimidin-4-yl)acetonitrile is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) of the chloro group at the C2 position. The rate and success of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the pyrimidine ring.

Substitution of the Chloro Group by Nitrogen Nucleophiles

The chlorine atom at the C2 position is readily displaced by a variety of nitrogen-based nucleophiles, including primary and secondary amines. These reactions are fundamental in the synthesis of various biologically active molecules. For instance, the reaction with substituted anilines or other aminoheterocycles leads to the formation of 2-aminopyrimidine (B69317) derivatives. While specific studies on this compound are not extensively documented in publicly available literature, analogies can be drawn from the reactivity of similar 2-chloropyrimidine (B141910) systems. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave irradiation has been shown to efficiently produce 2-anilinopyrimidines. researchgate.net Similarly, 2-amino-4,6-dichloropyrimidine (B145751) reacts with a range of amines to yield 2-amino-4-substituted-6-chloropyrimidines. mdpi.com These examples suggest that this compound would react analogously with amines to yield the corresponding 2-amino-4-(cyanomethyl)pyrimidine derivatives.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Related Pyrimidine Scaffolds

Pyrimidine Substrate Nucleophile Product Reference
2-Chloro-4,6-dimethylpyrimidine Substituted Anilines 2-Anilinopyrimidine derivatives researchgate.net

Substitution by Oxygen and Sulfur Nucleophiles

Oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiolates, can also displace the chloro group at the C2 position. Reactions with alkoxides, for instance, would yield 2-alkoxypyrimidine derivatives. While direct examples with this compound are scarce in the literature, the general reactivity of chloropyrimidines supports this transformation. Nucleophilic aromatic substitution of 2-halopyridines with sulfur nucleophiles is a well-established method for the synthesis of 2-thiopyridines, often requiring elevated temperatures or the presence of a strong base. chemrxiv.org It is expected that this compound would undergo similar reactions with sulfur nucleophiles to afford 2-(alkylthio)- or 2-(arylthio)pyrimidine derivatives.

Regioselective Considerations in Nucleophilic Aromatic Substitution

In pyrimidine rings substituted with two leaving groups, such as 2,4-dichloropyrimidines, the regioselectivity of nucleophilic substitution is a critical factor. Generally, nucleophilic attack is favored at the C4 position. wuxiapptec.com This preference can be explained by the stability of the Meisenheimer intermediate, where attack at C4 allows for delocalization of the negative charge onto one of the ring nitrogens without disrupting the aromaticity of the entire ring as significantly as attack at C2. stackexchange.comechemi.com

However, the presence of other substituents on the pyrimidine ring can alter this regioselectivity. For instance, in 2,4-dichloropyrimidines with an electron-donating group at the C6 position, nucleophilic attack is preferred at the C2 position. wuxiapptec.com In the case of this compound, which has a cyanomethyl group at the C4 position, the electronic and steric effects of this group would influence the reactivity of the C2-chloro position. The electron-withdrawing nature of the acetonitrile (B52724) group at C4 would further activate the ring towards nucleophilic attack. While the primary site of substitution in this specific molecule is the C2 position (as it's the only leaving group), understanding the general principles of regioselectivity in disubstituted pyrimidines provides a framework for predicting reactivity in more complex derivatives. For example, if a second leaving group were present at the C4 position instead of the acetonitrile moiety, the substitution pattern would be crucial to determine.

Reactions Involving the Acetonitrile Moiety

The acetonitrile group in this compound offers additional reaction sites for chemical modification, specifically at the α-carbon and the nitrile functional group.

Deprotonation and Anion Chemistry

Derivatization of the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group itself can be transformed into other important functional groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding salt. weebly.comchemistrysteps.commasterorganicchemistry.comlibretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis, typically by heating with aqueous acid, would convert the nitrile group into a carboxylic acid, yielding 2-(2-chloropyrimidin-4-yl)acetic acid. Base-catalyzed hydrolysis would initially produce the carboxylate salt, which upon acidification would also give the carboxylic acid. The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. chemistrysteps.comchemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This reaction would convert this compound into 2-(2-chloropyrimidin-4-yl)ethanamine. A recent study has also demonstrated the electrochemical reduction of acetonitrile to ethylamine (B1201723) with high selectivity using a copper nanoparticle catalyst. nih.gov This method could potentially be applied to the reduction of more complex nitriles.

Table 2: Potential Derivatization of the Acetonitrile Moiety

Reaction Type Reagents Potential Product
Hydrolysis H3O+, heat 2-(2-Chloropyrimidin-4-yl)acetic acid
Hydrolysis 1. NaOH, heat; 2. H3O+ 2-(2-Chloropyrimidin-4-yl)acetic acid
Reduction 1. LiAlH4; 2. H2O 2-(2-Chloropyrimidin-4-yl)ethanamine

Knoevenagel Condensation and Related Reactions

The presence of the electron-withdrawing pyrimidinyl group and the adjacent nitrile function significantly acidifies the methylene (B1212753) protons of this compound, making it an excellent substrate for Knoevenagel condensation reactions. This reaction typically involves the base-catalyzed condensation with aldehydes or ketones to afford α,β-unsaturated products.

While specific examples detailing the Knoevenagel condensation of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from analogous transformations with other activated acetonitriles. The general course of the reaction is expected to proceed via the formation of a stabilized carbanion upon treatment with a base, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the corresponding 2-(2-chloropyrimidin-4-yl)-3-substituted-acrylonitrile derivative.

A variety of bases can be employed to facilitate this transformation, ranging from organic amines like piperidine (B6355638) and triethylamine (B128534) to inorganic bases such as potassium carbonate. The choice of solvent and reaction conditions can influence the reaction rate and yield. The products of these reactions, α,β-unsaturated nitriles, are themselves valuable synthetic intermediates, amenable to further functionalization.

Table 1: Predicted Knoevenagel Condensation of this compound with Various Aldehydes

AldehydeBaseSolventExpected Product
BenzaldehydePiperidineEthanol2-(2-Chloropyrimidin-4-yl)-3-phenylacrylonitrile
4-MethoxybenzaldehydePotassium CarbonateDMF2-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)acrylonitrile
2-ThiophenecarboxaldehydeTriethylamineAcetonitrile2-(2-Chloropyrimidin-4-yl)-3-(thiophen-2-yl)acrylonitrile

Cross-Coupling Reactions

The chlorine atom at the C-2 position of the pyrimidine ring is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, making it a key strategic bond disconnection in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are particularly effective in mediating the formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position of this compound. The specific outcome of the reaction is dependent on the choice of coupling partner and the catalytic system employed. The cyanomethyl group at the C-4 position can electronically influence the reactivity of the C-2 chloro substituent.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups. This reaction typically involves the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base.

Studies on related 2,4-dichloropyrimidines have shown that the C-4 position is generally more reactive towards Suzuki-Miyaura coupling. However, by carefully selecting the catalyst, ligands, and reaction conditions, selective coupling at the C-2 position can be achieved. For this compound, the presence of the cyanomethyl group at C-4 may modulate the reactivity profile. Microwave-assisted procedures have been shown to be highly efficient for the Suzuki coupling of chloropyrimidines, often leading to good to excellent yields in short reaction times with low catalyst loadings. mdpi.comnih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions of 2-Chloropyrimidine Derivatives

Pyrimidine SubstrateBoronic AcidCatalystBaseSolventProduct
2,4-Dichloropyrimidine (B19661)Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O2-Chloro-4-phenylpyrimidine
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene (B28343)/H₂O2-(4-Methoxyphenyl)pyrimidine

Other Metal-Mediated Coupling Processes

Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, possessing both an electrophilic center at C-2 and a nucleophilic potential at the activated methylene group, makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

Intramolecular Cyclizations for Fused Heterocycles

Following initial modification of either the chloro or the acetonitrile moiety, intramolecular cyclization can lead to the formation of various bicyclic and polycyclic heteroaromatic systems. For instance, the product of a Knoevenagel condensation could be further functionalized to enable an intramolecular nucleophilic aromatic substitution of the C-2 chlorine, leading to a fused ring system.

A common strategy for the synthesis of fused pyrimidines involves the reaction of a substituted aminopyrimidine with a bifunctional electrophile. In the context of this compound, it could first undergo a nucleophilic substitution of the chlorine with an appropriate amine, followed by reaction of the acetonitrile group or a derivative thereof to construct a new ring. This approach is widely used in the synthesis of biologically active compounds such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines. nih.govnih.govresearchgate.net For example, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common route to pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net Similarly, pyrido[2,3-d]pyrimidines can be constructed from 2-aminonicotinonitrile derivatives. nih.govresearchgate.net

Table 3: Common Fused Heterocyclic Systems Derived from Pyrimidine Precursors

Fused HeterocycleGeneral Synthetic StrategyKey Precursors
Pyrazolo[1,5-a]pyrimidineCondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.net5-Aminopyrazoles, 1,3-dielectrophiles
Pyrido[2,3-d]pyrimidineCyclization of 2-aminonicotinamide or 2-aminonicotinonitrile derivatives with various reagents. nih.govresearchgate.net2-Aminonicotinamides, 2-aminonicotinonitriles

Intermolecular Cycloaddition Reactions

The pyrimidine core of this compound, rendered electron-poor by the chloro and cyanoacetyl substituents, is primed to participate in intermolecular cycloaddition reactions. In these reactions, the pyrimidine ring can act as a dienophile or a dipolarophile, reacting with suitable dienes or 1,3-dipoles, respectively.

One of the primary types of cycloaddition reactions anticipated for this compound is the inverse-electron-demand Diels-Alder reaction. In this type of reaction, the electron-deficient pyrimidine ring would react with an electron-rich dienophile. While specific examples involving this compound are not extensively documented, the reactivity of analogous electron-deficient pyrimidines suggests that it would readily engage with dienophiles such as enamines, enol ethers, and ynamines. The reaction would proceed via a [4+2] cycloaddition, leading to the formation of a bicyclic intermediate which could then undergo further transformations, such as rearrangement or elimination, to yield substituted aromatic or heteroaromatic products.

Another significant class of intermolecular cycloadditions for this compound is the 1,3-dipolar cycloaddition. In this reaction, the pyrimidine ring can act as a dipolarophile and react with various 1,3-dipoles like nitrones, azomethine ylides, and nitrile oxides. chesci.com These reactions are valuable for the construction of five-membered heterocyclic rings fused to the pyrimidine core. The specific regiochemistry and stereochemistry of the cycloaddition would be influenced by the nature of the 1,3-dipole and the reaction conditions.

The table below summarizes the potential intermolecular cycloaddition reactions for this compound based on the known reactivity of similar heterocyclic systems.

Reaction TypeReactantExpected Product Type
Inverse-Electron-Demand Diels-AlderElectron-rich alkene (e.g., enamine, enol ether)Bicyclic adduct, potentially leading to substituted pyridines
1,3-Dipolar CycloadditionNitroneFused isoxazolidine (B1194047) ring
1,3-Dipolar CycloadditionAzomethine YlideFused pyrrolidine (B122466) ring
1,3-Dipolar CycloadditionNitrile OxideFused isoxazoline (B3343090) ring

Oxidation and Reduction Pathways

The chemical structure of this compound offers multiple sites for oxidation and reduction, including the pyrimidine ring, the chloro substituent, and the nitrile group.

Oxidation:

The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically leading to the formation of N-oxides. A relevant precedent is the N-oxidation of 2,4-diamino-6-chloropyrimidine, which can be achieved using hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. questjournals.org This method is known to be effective for the selective oxidation of the pyrimidine nitrogen, and a similar approach could likely be applied to this compound. The resulting N-oxide would exhibit modified electronic properties and could serve as a precursor for further functionalization. Other oxidizing agents that could potentially be employed include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

Reduction:

The reduction of this compound can proceed via two primary pathways: dehalogenation of the chloro substituent and/or reduction of the nitrile group.

Dehalogenation: The chloro group on the pyrimidine ring can be removed through catalytic hydrogenation. This is a common method for the dehalogenation of chloropyrimidines, often employing catalysts such as palladium on carbon (Pd/C) in the presence of a base to neutralize the generated HCl. oregonstate.edu The product of this reaction would be 2-(pyrimidin-4-yl)acetonitrile. Metal hydrides can also effect dehalogenation, though this may compete with the reduction of the nitrile group.

Nitrile Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(2-chloropyrimidin-4-yl)ethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions (e.g., using Raney nickel or cobalt as a catalyst). libretexts.orglibretexts.org The choice of reducing agent and reaction conditions is crucial to achieve selectivity between dehalogenation and nitrile reduction. For instance, milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of nitriles but might be employed under specific conditions, potentially with additives.

The following table outlines the potential oxidation and reduction products of this compound.

Reaction TypeReagent(s)Potential Product(s)
OxidationH₂O₂ / Na₂WO₄2-(2-Chloro-1-oxido-pyrimidin-4-yl)acetonitrile and/or 2-(2-Chloro-3-oxido-pyrimidin-4-yl)acetonitrile
Reduction (Dehalogenation)H₂ / Pd/C, Base2-(Pyrimidin-4-yl)acetonitrile
Reduction (Nitrile Reduction)LiAlH₄ or Catalytic Hydrogenation (e.g., Raney Ni)2-(2-Chloropyrimidin-4-yl)ethanamine
Reduction (Dehalogenation and Nitrile Reduction)Strong reducing conditions2-(Pyrimidin-4-yl)ethanamine

Applications As a Versatile Synthetic Intermediate

Construction of Substituted Pyrimidine (B1678525) Derivatives

The facile displacement of the C2-chloro atom by various nucleophiles is a primary route to a wide range of substituted pyrimidine derivatives. This reactivity allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds with potential biological activities.

Synthesis of Novel Pyrimidinyl-Acetonitrile Analogues

The reaction of 2-(2-Chloropyrimidin-4-yl)acetonitrile with a range of nucleophiles, such as amines, thiols, and alcohols, provides direct access to a variety of 2-substituted-4-pyrimidinyl-acetonitrile analogues. These reactions are typically carried out under basic conditions to facilitate the nucleophilic attack and subsequent displacement of the chloride ion. The resulting compounds retain the acetonitrile (B52724) functionality, which can be further elaborated or serve as a key pharmacophoric element.

NucleophileResulting 2-SubstituentReference Reaction Conditions
Primary Amines (R-NH2)-NHRBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat
Secondary Amines (R2NH)-NR2Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat
Thiols (R-SH)-SRBase (e.g., NaH), Solvent (e.g., THF)
Alcohols (R-OH)-ORStrong Base (e.g., NaH), Solvent (e.g., THF)

Design and Synthesis of Complex Pyrimidine Scaffolds

Beyond simple substitution, the acetonitrile moiety can participate in reactions to build more complex molecular architectures. For instance, the active methylene (B1212753) group can be deprotonated by a suitable base to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This allows for the introduction of intricate side chains at the 4-position of the pyrimidine ring, leading to the design and synthesis of complex pyrimidine scaffolds with tailored properties.

Preparation of Fused Heterocyclic Systems

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The inherent reactivity of both the chloro and acetonitrile functionalities allows for intramolecular and intermolecular cyclization reactions, leading to the formation of bicyclic and polycyclic ring systems containing the pyrimidine core.

Formation of Polycyclic Aromatic Compounds

While less common, the pyrimidine ring of this compound can be a part of a larger polycyclic aromatic system through annulation reactions. These reactions often involve multi-step sequences where the acetonitrile side chain is first transformed into a reactive intermediate that can then undergo cyclization onto an adjacent aromatic ring, which has been previously introduced at the 2-position.

Synthesis of Nitrogen-Containing Fused Rings

A major area of application for this intermediate is in the synthesis of nitrogen-containing fused rings, which are prevalent in many biologically active molecules. For example, reaction with bifunctional nucleophiles can lead to the formation of fused systems such as thienopyrimidines, pyrazolopyrimidines, and pyridopyrimidines. In these syntheses, one nucleophilic site of the reagent displaces the C2-chloride, while the other reacts with the acetonitrile group, often after its conversion to a more reactive functional group, to complete the ring closure.

Fused Ring SystemGeneral Synthetic Strategy
Thieno[2,3-d]pyrimidinesReaction with α-mercapto ketones or esters.
Pyrazolo[3,4-d]pyrimidinesReaction with hydrazine (B178648) derivatives.
Pyrido[2,3-d]pyrimidinesCondensation with activated methylene compounds followed by cyclization.

Contribution to Scaffold Diversity in Organic Synthesis

The utility of this compound extends beyond the synthesis of specific target molecules. Its role as a versatile building block significantly contributes to the generation of molecular diversity in organic synthesis. The ability to selectively functionalize two different positions on the pyrimidine ring allows for the creation of a vast number of analogues from a single starting material. This "scaffold-based" approach is highly valuable in drug discovery and materials science, where the exploration of a wide range of chemical structures is essential for identifying compounds with desired properties. The diverse library of pyrimidine derivatives and fused heterocycles accessible from this intermediate provides a rich source of novel molecular frameworks for further investigation.

Advanced Methodologies in Target-Oriented Synthesis

The strategic positioning of a reactive chlorine atom and a versatile acetonitrile group makes this compound a powerful tool in the hands of synthetic chemists for the construction of complex, biologically active molecules. Advanced synthetic methodologies leveraging these functionalities enable the efficient assembly of elaborate molecular frameworks, particularly those found in kinase inhibitors and other targeted therapeutics.

The reactivity of the 2-chloro substituent on the pyrimidine ring is a key feature, making it susceptible to nucleophilic aromatic substitution (SNAr) and various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, significantly expanding the molecular diversity that can be achieved from this single precursor.

Simultaneously, the acetonitrile moiety offers a rich source of chemical reactivity. The methylene protons adjacent to the nitrile group are acidic, allowing for deprotonation to form a potent nucleophile. This carbanion can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the nitrile group itself can undergo transformations such as hydrolysis, reduction, or participation in cycloaddition reactions to construct new heterocyclic rings.

One notable example of the utility of this compound is its implicit role as a precursor in the synthesis of complex molecules such as N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. In such syntheses, the core structure of this compound is incorporated into a larger molecular entity, highlighting its function as a foundational building block.

Modern synthetic strategies often employ this intermediate in multi-step reaction sequences that may include:

Cross-Coupling Reactions: Palladium- or cobalt-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at the 2-position of the pyrimidine ring. nih.gov This allows for the introduction of aryl, alkyl, or other functional groups, which is a common strategy in the synthesis of kinase inhibitors that target the ATP-binding site.

Synthesis of Fused Pyrimidines: The acetonitrile side chain can be utilized in intramolecular or intermolecular cyclization reactions to construct fused pyrimidine ring systems. nih.govresearchgate.net These fused heterocycles are common scaffolds in many biologically active compounds.

Domino Reactions: The dual functionality of this compound makes it an ideal candidate for domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach significantly enhances synthetic efficiency.

The following table summarizes the key reactive sites of this compound and the types of advanced synthetic methodologies they enable:

Reactive SiteFunctional GroupPotential Transformations in Advanced Synthesis
C2 of PyrimidineChloro groupNucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling
Methylene Groupα-carbon to NitrileAlkylation, Aldol Condensation, Michael Addition
Nitrile GroupCyano groupHydrolysis to Carboxylic Acid, Reduction to Amine, Cyclization Reactions (e.g., Gewald reaction)

These advanced methodologies underscore the importance of this compound as a key intermediate in the efficient and targeted synthesis of complex organic molecules with potential applications in various fields of chemical research.

Mechanistic Investigations of Reactions Involving 2 2 Chloropyrimidin 4 Yl Acetonitrile

Elucidation of Reaction Pathways

Reactions involving 2-(2-chloropyrimidin-4-yl)acetonitrile are expected to be dominated by nucleophilic aromatic substitution (NAS). The pyrimidine (B1678525) ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the carbon atoms bearing a leaving group like chlorine. The primary reaction pathway for the substitution of the chlorine atom is the SNAr (Substitution Nucleophilic Aromatic) mechanism.

The elucidation of this pathway involves considering the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring act as strong electron-withdrawing groups, which polarize the C-Cl bond and activate the carbon at the 2-position for nucleophilic attack. The general steps for the SNAr pathway are:

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom at the 2-position of the pyrimidine ring, which is bonded to the chlorine atom. This attack is perpendicular to the plane of the aromatic ring.

Formation of a Meisenheimer-like Intermediate: The initial attack leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl-), which is a good leaving group. This step is typically fast.

Computational studies on similar 2-chloropyrimidine (B141910) systems support this pathway. Quantum chemical calculations can map the potential energy surface of the reaction, showing the energy profile as the nucleophile approaches, the intermediate is formed, and the leaving group departs. These studies help in understanding the reactivity of different sites on the pyrimidine ring. For instance, computational analyses of chlorination on pyrimidine bases have shown that the electronic distribution, including atomic charges, plays a significant role in determining the most reactive sites. nih.gov

The reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature, can influence the reaction rate and the stability of the intermediates, but the fundamental SNAr pathway is generally conserved for this class of compounds.

Identification of Key Intermediates

The cornerstone of the SNAr mechanism is the formation of a key intermediate. For reactions of this compound, this intermediate is a negatively charged species where the nucleophile is covalently bonded to the C2 carbon, and the chloride is still attached.

Characteristics of the Key Intermediate:

Structure: The carbon atom at the 2-position undergoes a change in hybridization from sp2 in the starting material to sp3 in the intermediate. This results in a tetrahedral geometry at this position.

Detection: While these intermediates are generally transient and difficult to isolate, their existence is supported by a wealth of kinetic data from related systems and can be computationally modeled. Spectroscopic techniques can sometimes be used to detect similar stable intermediates in related reactions.

The general structure of the key intermediate in the reaction of this compound with a nucleophile (Nu) can be depicted as follows:

ReactantNucleophileKey IntermediateProduct
This compoundNu-[Intermediate Structure]2-(2-Nu-pyrimidin-4-yl)acetonitrile

In the table above, "[Intermediate Structure]" represents the Meisenheimer-like complex where both the chlorine and the nucleophile are attached to the C2 carbon of the pyrimidine ring.

Transition State Analysis

Transition state analysis provides information about the energy barriers of a reaction and the geometry of the system at the peak of the energy profile. For the SNAr reaction of this compound, there are two main transition states to consider: one for the formation of the intermediate and one for the departure of the leaving group.

First Transition State (TS1): This transition state occurs as the nucleophile attacks the C2 carbon. The C-Nu bond is partially formed, and the geometry at the C2 carbon is beginning to distort from planar to tetrahedral. The energy of this transition state is a key determinant of the reaction rate.

Second Transition State (TS2): This transition state corresponds to the cleavage of the C-Cl bond. The C-Cl bond is partially broken, and the pyrimidine ring is regaining its aromaticity. Generally, the energy barrier for this step is lower than for the formation of the intermediate, especially with a good leaving group like chloride.

Computational chemistry is a powerful tool for studying these transition states. fossee.in Methods such as Density Functional Theory (DFT) can be used to calculate the geometries and energies of the reactants, intermediates, transition states, and products. The results of these calculations can be visualized in a reaction coordinate diagram.

Key Parameters from Transition State Analysis:

ParameterDescriptionSignificance
Activation Energy (Ea) The energy difference between the reactants and the highest energy transition state.Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.
Geometry of the TS The arrangement of atoms at the transition state.Provides insight into the bonding changes occurring during the reaction. For an SNAr reaction, it shows partial bond formation and breaking.
Vibrational Frequencies A true transition state is characterized by having exactly one imaginary vibrational frequency.This imaginary frequency corresponds to the motion along the reaction coordinate, confirming the structure as a saddle point on the potential energy surface.

Computational and Theoretical Studies on 2 2 Chloropyrimidin 4 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic structure of 2-(2-chloropyrimidin-4-yl)acetonitrile. Methods such as Density Functional Theory (DFT) are commonly employed to determine the molecule's geometric and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the pyrimidine (B1678525) ring, the chloro substituent, and the acetonitrile (B52724) group all influence the distribution and energies of these orbitals.

A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Reaction Pathway Simulation and Energetics

Computational methods can be used to simulate reaction pathways involving this compound, providing insights into its synthetic applications. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This is particularly valuable for understanding nucleophilic substitution reactions at the 2-position of the pyrimidine ring, a common transformation for this class of compounds.

These simulations can compare the feasibility of different reaction mechanisms and predict the energetic barriers associated with each step. This information is instrumental for optimizing reaction conditions and guiding the synthesis of novel derivatives.

Prediction of Reactivity and Selectivity

The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies.

Local reactivity can be assessed using Fukui functions or by analyzing the MEP map. These methods identify the most likely sites for electrophilic and nucleophilic attack. For instance, the carbon atom attached to the chlorine atom is expected to be a primary electrophilic site, while the nitrogen atoms of the pyrimidine ring and the nitrile group are potential nucleophilic centers. Such predictions are vital for designing selective chemical transformations.

Table 2: Predicted Reactive Sites in this compound (Illustrative Data)

Atom/SitePredicted Reactivity
C2 (of pyrimidine)Electrophilic
N1 (of pyrimidine)Nucleophilic
N3 (of pyrimidine)Nucleophilic
N (of acetonitrile)Nucleophilic

Note: The data in this table is illustrative and represents typical predictions based on computational models.

Spectroscopic Corroboration of Theoretical Models

A crucial aspect of computational chemistry is the ability to predict spectroscopic properties that can be compared with experimental data. Theoretical calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from IR and Raman spectra can be correlated with experimental spectra to confirm the molecular structure and vibrational modes. Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to aid in the structural elucidation of the compound and its derivatives. The agreement between theoretical and experimental spectra serves to validate the computational models used.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chloropyrimidin-4-yl)acetonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of pyrimidine-acetonitrile derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, chloropyrimidine intermediates can react with cyanomethylating agents under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like THF or DMF. Catalysts such as palladium complexes or base additives (e.g., K₂CO₃) may enhance reactivity. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity, or reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the pyrimidine ring structure and nitrile group position. The chlorine atom’s electronegativity induces distinct deshielding effects on adjacent protons (e.g., δ 8.5–9.0 ppm for pyrimidine-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragmentation patterns, distinguishing isotopic clusters from chlorine (3:1 ratio for 35^{35}Cl/37^{37}Cl) .
  • IR : A sharp peak near 2240 cm⁻¹ confirms the nitrile group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, lab coats) due to potential toxicity. Store in airtight containers away from moisture and oxidizing agents. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Toxicity screening (e.g., Ames test) is recommended before biological assays .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking tools (e.g., AutoDock Vina) model ligand-receptor interactions by optimizing binding affinity (ΔG). The chloropyrimidine moiety may act as a hydrogen bond acceptor, while the nitrile group contributes to hydrophobic interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with structural analogs to refine docking parameters .

Q. What strategies resolve contradictions in crystallographic data during structure determination of derivatives?

  • Methodological Answer : For ambiguous electron density maps (e.g., disordered solvent molecules), use SHELXL’s PART and SUMP commands to model partial occupancy. Twinning detection (via PLATON’s TWINCHECK) and high-resolution data (d-spacing < 1.0 Å) improve refinement. When H-atom positions conflict, employ neutron diffraction or quantum mechanical calculations (e.g., DFT) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

  • Methodological Answer : Systematic modifications to the pyrimidine core (e.g., substituents at C-2 or C-4) and nitrile group replacement (e.g., with carboxylates) are tested via parallel synthesis. Assess cytotoxicity (MTT assay) and selectivity (e.g., kinase profiling) to identify pharmacophores. Toxicity mitigation may involve prodrug strategies or PEGylation to enhance solubility .

Q. What analytical methods distinguish regioisomers in chloropyrimidine-acetonitrile derivatives?

  • Methodological Answer :

  • HPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients (0.1% TFA) to separate isomers based on polarity differences. Retention times correlate with substituent positions .
  • NOESY NMR : Nuclear Overhauser effects between pyrimidine-H and adjacent groups confirm regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.